(2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID
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Overview
Description
(2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes an acetylamino group, a phenylsulfonyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, including the introduction of the acetylamino group, the phenylsulfonyl group, and the methylsulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylsulfanyl group to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the acetylamino group.
Scientific Research Applications
(2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and phenylsulfonyl groups can form specific interactions with these targets, influencing biological pathways and exerting effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing amino acids and derivatives with different substituents on the phenyl ring or variations in the amino acid backbone.
Uniqueness
What sets (2S)-2-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-9(16)14-10-3-5-11(6-4-10)22(19,20)15-12(13(17)18)7-8-21-2/h3-6,12,15H,7-8H2,1-2H3,(H,14,16)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJGSJXGOJEVFB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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